molecular formula C20H22O5S B11831897 (4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

Cat. No.: B11831897
M. Wt: 374.5 g/mol
InChI Key: IVHAMKXWKUBZNX-YBPJRYFGSA-N
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Description

The compound (4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic molecule characterized by its unique structural features. It contains a hexahydropyrano[3,2-d][1,3]dioxin core, substituted with phenyl, sulfanyl, and 4-methylphenoxy groups. This compound’s stereochemistry is defined by its four chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol involves multiple steps, typically starting from readily available precursors. The key steps include:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxin core: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.

    Introduction of the phenyl and 4-methylphenoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate phenyl and 4-methylphenoxy halides.

    Sulfanyl group addition: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and 4-methylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol: has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol: can be compared with similar compounds such as:

    Hexahydropyrano[3,2-d][1,3]dioxin derivatives: These compounds share the core structure but differ in their substituents, affecting their chemical and biological properties.

    Phenyl and 4-methylphenoxy substituted compounds: These compounds have similar substituents but different core structures, influencing their reactivity and applications.

    Sulfanyl-containing compounds: These compounds contain the sulfanyl group, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H22O5S

Molecular Weight

374.5 g/mol

IUPAC Name

(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)23-20-18(26)16(21)17-15(24-20)11-22-19(25-17)13-5-3-2-4-6-13/h2-10,15-21,26H,11H2,1H3/t15-,16+,17+,18-,19?,20?/m1/s1

InChI Key

IVHAMKXWKUBZNX-YBPJRYFGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)S

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)S

Origin of Product

United States

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